molecular formula C8H4ClFN2O2 B3240083 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1427376-71-3

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3240083
CAS No.: 1427376-71-3
M. Wt: 214.58 g/mol
InChI Key: QMAQYYDWXONYGH-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated imidazo[1,2-a]pyridine derivative characterized by a chlorine atom at position 6, a fluorine atom at position 8, and a carboxylic acid group at position 2. The strategic placement of halogens (Cl and F) and the carboxylic acid group influences its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

6-chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAQYYDWXONYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 5-bromo-pyridin-2-amine with sodium acetate in ethanol and water under reflux conditions. The reaction mixture is then treated with 2-chloro-1,1-dimethoxyethane in the presence of concentrated hydrochloric acid . The resulting product is purified through extraction and trituration processes.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Sodium acetate: Used in the initial synthesis.

    Concentrated hydrochloric acid: Facilitates the reaction with 2-chloro-1,1-dimethoxyethane.

    Ethyl acetate: Used for extraction and purification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Halogenated Imidazo[1,2-a]pyridines

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl, 8-F, 2-COOH C₈H₄ClFN₂O₂ 214.58 937600-35-6*
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl, 3-F, 2-COOH C₈H₄ClFN₂O₂ 214.58 937600-35-6
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 8-Br, 6-Cl, 2-COOH C₈H₅BrClN₂O₂ 291.49 Not specified
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOEt C₁₀H₈BrFN₂O₂ 287.09 1260763-32-3
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-F, 2-COOH C₈H₅FN₂O₂ 180.14 367500-94-5
Key Observations:

Halogen Position and Type: The 6-Cl-8-F substitution in the target compound distinguishes it from analogs like 6-Cl-3-F () and 8-Br-6-Cl (). Fluorine at position 8 may enhance metabolic stability compared to bromine, which increases molecular weight and lipophilicity .

Functional Group Modifications :

  • The ethyl ester derivative () demonstrates how esterification at the 2-position increases lipophilicity, which could improve cell membrane permeability but require hydrolysis for activation .

Impact on Pharmacological Activity: Imidazo[1,2-a]pyridines with nitro or sulfonyl groups (e.g., 3-nitro derivatives in ) show antitrypanosomal activity, suggesting that electron-withdrawing substituents enhance target engagement . The carboxylic acid group at position 2 is critical for hydrogen bonding in kinase inhibition, as seen in cyclin-dependent kinase (CDK) inhibitors .

Biological Activity

6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in treating infectious diseases.

  • Molecular Formula : C8_8H4_4ClFN2_2O2_2
  • Molar Mass : 214.58 g/mol
  • CAS Number : 1427376-71-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has shown the ability to inhibit certain bacterial growth pathways and modulate cellular signaling mechanisms. The binding affinity to these targets can lead to significant biological effects, including antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent activity against various pathogens. For instance, it has been tested against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a study, compounds derived from this scaffold displayed low toxicity to mammalian cells while effectively inhibiting T. brucei growth with EC50_{50} values in the nanomolar range .

Structure-Activity Relationship (SAR)

The modification of the imidazo[1,2-a]pyridine scaffold has been explored to enhance its biological activity. Substitutions at specific positions have shown varying effects on potency:

  • Compound Variants : Variants with different substituents at the C-5 position exhibited improved activity compared to unsubstituted counterparts.
CompoundSubstitutionEC50_{50} (nM)Notes
3None288Moderate inhibition
4C-4IncreasedDecreased potency
5C-5ImprovedEnhanced activity
6C-5 Cl~5-fold betterSignificant improvement

This data suggests that careful modification of the substituents can lead to improved efficacy against targeted pathogens.

Study on Trypanosoma brucei

A notable study focused on optimizing a lead compound against T. brucei methionyl-tRNA synthetase using structure-guided design. The identified variants demonstrated promising pharmacokinetic properties and low toxicity, indicating their potential as therapeutic agents for HAT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
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6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

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